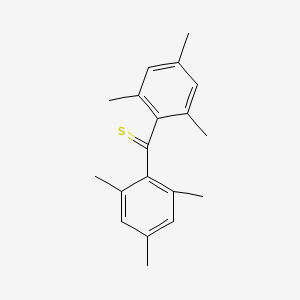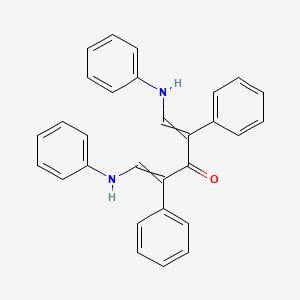
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one is a chalcone derivative, a class of compounds known for their diverse biological activities Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one can be synthesized through a mixed aldol condensation reaction. This involves the reaction of benzalacetone with different substituted benzaldehydes in the presence of a strong base . The reaction typically requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and free radical scavenger.
Medicine: Studied for its anticancer, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diphenylpenta-1,4-dien-3-one: A closely related chalcone with similar biological activities.
Dibenzylideneacetone: Another chalcone derivative known for its use in organic synthesis and as a ligand in coordination chemistry.
Uniqueness
1,5-Dianilino-2,4-diphenylpenta-1,4-dien-3-one is unique due to the presence of aniline groups, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
43121-52-4 |
|---|---|
Molekularformel |
C29H24N2O |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1,5-dianilino-2,4-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C29H24N2O/c32-29(27(23-13-5-1-6-14-23)21-30-25-17-9-3-10-18-25)28(24-15-7-2-8-16-24)22-31-26-19-11-4-12-20-26/h1-22,30-31H |
InChI-Schlüssel |
VPKZCMFXSPVOJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CNC2=CC=CC=C2)C(=O)C(=CNC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


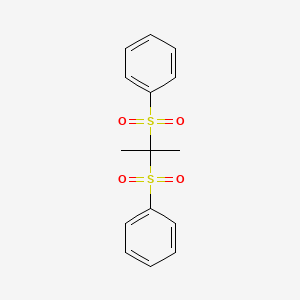



![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)

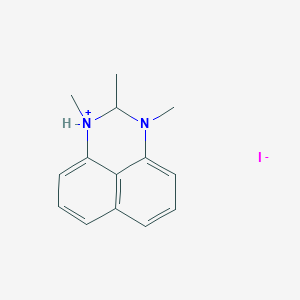
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
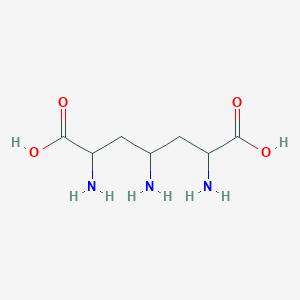
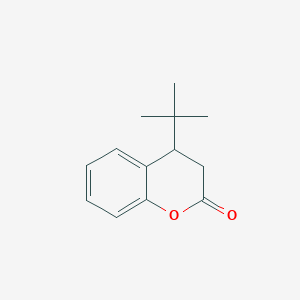

![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
